N-(3,3-diphenylpropyl)-7H-purin-6-amine
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Overview
Description
N-(3,3-diphenylpropyl)-7H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a 3,3-diphenylpropyl group. Purine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-diphenylpropyl)-7H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,3-diphenylpropylamine and a suitable purine derivative.
N-Alkylation: The key step involves the N-alkylation of the purine derivative with 3,3-diphenylpropylamine. This reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-diphenylpropyl)-7H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the purine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(3,3-diphenylpropyl)-7H-purin-6-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, such as antiviral, anticancer, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)-7H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3,3-Diphenylpropyl)acetamide: Similar in structure but with an acetamide group instead of a purine ring.
N-(3,3-Diphenylpropyl)glycinamide: Contains a glycinamide group instead of a purine ring.
Uniqueness
N-(3,3-diphenylpropyl)-7H-purin-6-amine is unique due to the presence of both the purine ring and the 3,3-diphenylpropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H19N5 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-7H-purin-6-amine |
InChI |
InChI=1S/C20H19N5/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)11-12-21-19-18-20(23-13-22-18)25-14-24-19/h1-10,13-14,17H,11-12H2,(H2,21,22,23,24,25) |
InChI Key |
CXLYQPCQQJJBJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC2=NC=NC3=C2NC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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